![molecular formula C19H28N2O2 B247578 1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine](/img/structure/B247578.png)
1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MDMAI or MDMEO, and it belongs to the class of piperidine derivatives.
Wirkmechanismus
The mechanism of action of 1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine is not fully understood. However, it is believed that the compound acts as a serotonin and dopamine releaser, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, results in a feeling of euphoria and increased sociability.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. These include an increase in heart rate, blood pressure, and body temperature. The compound can also cause changes in mood, perception, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine in lab experiments is its potential as a drug candidate for various neurological disorders. However, the compound has limitations in terms of its potential for abuse and the lack of understanding of its long-term effects.
Zukünftige Richtungen
There are several future directions for the research and development of 1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine. These include further studies on its mechanism of action, its potential as a drug candidate for various neurological disorders, and its potential for use in other fields such as chemical synthesis.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. While there is still much to be understood about its mechanism of action and long-term effects, the compound shows promise as a potential drug candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound and its future applications.
Synthesemethoden
The synthesis of 1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine involves the reaction of 4-methylpiperidine with 3,4-methylenedioxybenzaldehyde in the presence of a reducing agent. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1'-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-1,4'-bipiperidine has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and PTSD.
Eigenschaften
Molekularformel |
C19H28N2O2 |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H28N2O2/c1-15-4-10-21(11-5-15)17-6-8-20(9-7-17)13-16-2-3-18-19(12-16)23-14-22-18/h2-3,12,15,17H,4-11,13-14H2,1H3 |
InChI-Schlüssel |
FUYMIQWXQMLGDE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.